![molecular formula C10H15NO B14325936 N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide CAS No. 97850-71-0](/img/structure/B14325936.png)
N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyltricyclo[2210~2,6~]heptane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules under specific conditions to form the tricyclic structure.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions involving amides and carboxylic acids.
Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyltricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- 1-(2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)ethanone
- Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl-
Uniqueness
N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide is unique due to its specific tricyclic structure and the presence of the N,N-dimethylcarboxamide group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
97850-71-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N,N-dimethyltricyclo[2.2.1.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C10H15NO/c1-11(2)9(12)10-5-6-3-7(10)8(10)4-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
NXOLPEFYQUVHPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C12CC3CC1C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


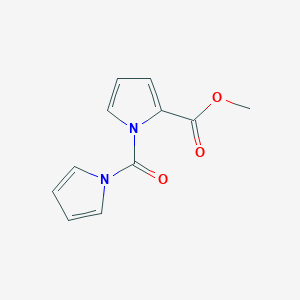

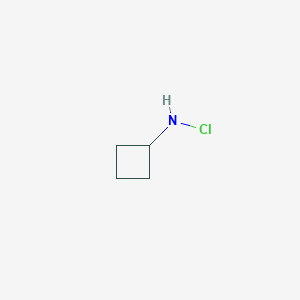
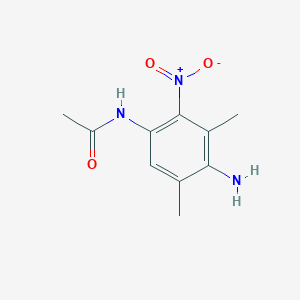
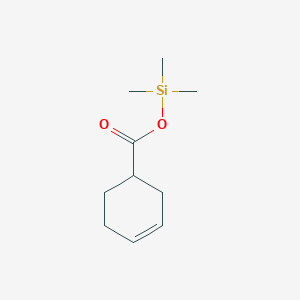
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
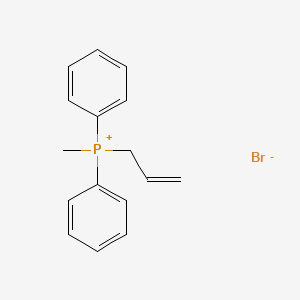
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
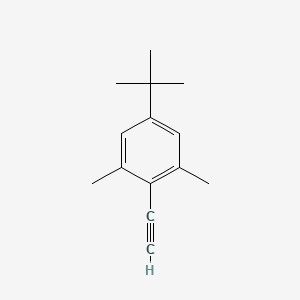
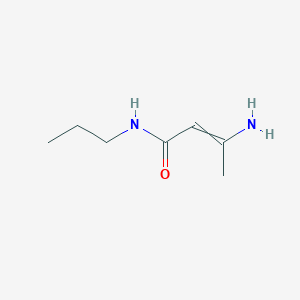
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
